molecular formula C7H8O2 B584487 4-Methoxyphenol-2,3,5,6-D4 CAS No. 159839-23-3

4-Methoxyphenol-2,3,5,6-D4

Cat. No.: B584487
CAS No.: 159839-23-3
M. Wt: 128.163
InChI Key: NWVVVBRKAWDGAB-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenol-2,3,5,6-D4, also known as 4-methoxyphenol-d4 or 4-methoxyphenol-2,3,5,6-^2H4, is a deuterated form of 4-methoxyphenol. This compound is a phenolic compound found in various plants and fruits. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenol-2,3,5,6-D4 typically involves the deuteration of 4-methoxyphenol. One common method is the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in reactors designed for large-scale chemical production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenol-2,3,5,6-D4 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

4-Methoxyphenol-2,3,5,6-D4 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry and as a building block in organic synthesis.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic applications, including neuroprotection and treatment of skin disorders.

    Industry: Used as a stabilizer for chlorinated hydrocarbons, ethyl cellulose, and as an inhibitor for acrylic monomers

Mechanism of Action

The mechanism of action of 4-Methoxyphenol-2,3,5,6-D4 involves its interaction with molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase-2 and 5-lipoxygenase.

    Inhibition of Polymerization: It acts as an inhibitor in radical polymerization monomers, such as acrylic monomers, by reacting with peroxy radicals to form more stable radicals, thus preventing the formation of long polymer chains.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenol
  • 4-Chlorophenol
  • 4-Nitrophenol
  • 4-Methylanisole
  • 4-Methoxybenzoic acid

Uniqueness

4-Methoxyphenol-2,3,5,6-D4 is unique due to its deuterated nature, which makes it particularly useful in studies involving isotopic labeling. This allows for detailed mechanistic studies and tracing of metabolic pathways, providing insights that are not possible with non-deuterated analogs .

Biological Activity

4-Methoxyphenol-2,3,5,6-D4, also known as deuterated 4-methoxyphenol or 4-hydroxyanisole, is an organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, cellular effects, and applications in various fields.

  • Molecular Formula : C7_7H8_8O2_2
  • CAS Number : 159839-23-3
  • Deuteration : The compound is deuterated at positions 2, 3, 5, and 6 of the phenolic ring, which alters its physical and chemical properties compared to the non-deuterated form.

This compound primarily acts through the inhibition of the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin from tyrosine. The compound competes with tyrosine for binding to the active site of tyrosinase, effectively reducing melanin production. This property makes it valuable in dermatological treatments for hyperpigmentation disorders.

Key Mechanisms:

  • Competitive Inhibition :
    • Binds to tyrosinase's active site.
    • Reduces melanin synthesis.
  • Oxidative Stress Modulation :
    • Interacts with oxidative stress pathways.
    • Exhibits antioxidant properties that protect cells from oxidative damage.

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Melanin Synthesis Pathway : By inhibiting tyrosinase, it decreases melanin production.
  • Oxidative Stress Response : It helps modulate cellular responses to oxidative stress by interacting with various enzymes and proteins.

Cellular Effects

This compound exhibits various cellular effects:

  • Inhibition of Melanogenesis : In melanocytes, it significantly reduces melanin synthesis.
  • Cell Signaling Modulation : Alters gene expression and cellular metabolism.

Case Study: Melanocyte Response

In laboratory studies involving human melanocytes:

  • Treatment with this compound resulted in a significant decrease in melanin levels (up to 50% reduction) at concentrations as low as 0.1 mM over a 72-hour period.

Toxicity and Safety Profile

While this compound has beneficial effects in controlled doses, it also poses toxicity risks:

  • Acute Toxicity : High concentrations can lead to skin and eye irritation.
  • Chronic Exposure Risks : Prolonged exposure may result in liver and kidney damage.
Toxicity EffectDescription
Skin IrritationContact can cause severe irritation.
Eye DamagePotential for serious eye injury upon contact.
Organ ToxicityChronic exposure linked to liver necrosis and kidney lesions.

Research Applications

The compound has diverse applications across multiple fields:

Chemistry

  • Used as a reference standard in analytical chemistry.
  • Acts as a building block in organic synthesis.

Biology

  • Investigated for its antioxidant and anti-inflammatory properties.

Medicine

  • Explored for potential therapeutic applications in treating skin disorders and neuroprotection.

Industry

  • Functions as a stabilizer for chlorinated hydrocarbons and an inhibitor for acrylic monomers.

Q & A

Basic Research Questions

Q. How is 4-Methoxyphenol-2,3,5,6-D4 synthesized, and what methods ensure isotopic purity?

  • Methodological Answer : Synthesis typically involves deuteration of the parent compound using catalytic hydrogen-deuterium exchange or deuterated reagents. For example, photochemical alkylation with deuterated methanol (CD3OD) can introduce deuterium at specific positions . Isotopic purity (>98 atom % D) is validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration sites and rule out protio impurities .
  • Key Parameters :

Reaction ConditionExample ValueReference
CatalystPd/C (deuteration)
SolventDeuterated methanol (CD3OD)
Purity ValidationHRMS, NMR

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :

  • LC-MS/MS : Deuterated analogs are used as internal standards to correct for matrix effects. For example, deuterated cresol derivatives show retention time shifts of 0.1–0.3 minutes compared to non-deuterated forms, enabling precise quantification .
  • NMR : Deuterium incorporation reduces signal splitting, simplifying spectral interpretation. For 4-ethylphenol-D4, the absence of aromatic proton signals at 2,3,5,6 positions confirms deuteration .
  • Isotopic Ratio Analysis : Isotope dilution mass spectrometry (IDMS) quantifies deuterium enrichment (>98% in most cases) .

Advanced Research Questions

Q. How does deuteration impact metabolic tracing in pharmacokinetic studies?

  • Methodological Answer : Deuterated compounds like 4-Methoxyphenol-D4 enable tracking of phase I/II metabolites (e.g., glucuronides, sulfates) via LC-MS/MS. For example, deuterated genistein (d4) was used to distinguish endogenous vs. exogenous metabolites in urine . Key steps:

Administer deuterated compound in vivo.

Extract metabolites from biological matrices (plasma, urine).

Use MRM transitions targeting deuterium-specific mass shifts (e.g., +4 Da for D4 labels) .

  • Challenges : Isotopic exchange in biological systems may reduce label stability; control experiments with stable isotopes (13C/15N) are recommended for validation .

Q. What strategies resolve spectral overlaps in NMR caused by protio impurities?

  • Methodological Answer :

  • Selective Excitation : Use shaped pulses to suppress protio signals (e.g., WATERGATE for solvent suppression) .
  • 2D NMR : HSQC or HMBC correlates deuterated carbons with adjacent protons, isolating signals from impurities .
  • Isotopic Dilution : Spiking with non-deuterated standard to quantify impurity levels via integration .

Q. How can researchers validate isotopic purity in environmental degradation studies?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Monitor mass shifts (e.g., m/z 126.1891 for C8D4H6O vs. 122.15 for non-deuterated form) to detect protio contaminants .
  • Stability Testing : Incubate the compound under simulated environmental conditions (pH, UV light) and track deuterium loss via isotopic ratio MS .
  • Case Study : 4-Nonylphenol-D4 retained >95% isotopic purity after 30-day exposure to UV light, confirming environmental stability .

Q. Experimental Design Considerations

Q. What controls are essential when using 4-Methoxyphenol-D4 as an internal standard?

  • Methodological Answer :

  • Matrix-Matched Calibration : Prepare standards in the same biological/environmental matrix to account for ion suppression .
  • Deuterium Recovery Check : Spike pre- and post-extraction to assess label stability (target recovery: 85–115%) .
  • Cross-Validation : Compare with 13C-labeled analogs to rule out isotopic interference .

Q. Data Contradiction Analysis

Q. How to address discrepancies in deuterium enrichment reported across studies?

  • Methodological Answer :

  • Source Comparison : Commercial batches may vary in purity (e.g., 98% vs. 95% D); verify certificates of analysis (CoA) .
  • Analytical Harmonization : Use standardized protocols (e.g., ISO 17025) for HRMS/NMR to minimize inter-lab variability .
  • Case Example : A study on 4-ethylphenol-D4 found 98% purity via HRMS but 96% via NMR due to residual solvent signals; re-analysis with dry samples resolved the discrepancy .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVVVBRKAWDGAB-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.